6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione is a heterocyclic compound derived from the quinoxalinedione scaffold. It acts as a bioisostere for quinoxalinedione in AMPA receptor binding [, ]. This compound has been investigated for its potential in treating neurological disorders due to its AMPA receptor antagonist properties [, ].
The synthesis of 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione and related derivatives is described in [, ]. The synthetic route involves several steps, including the formation of the pyrido[2,3-b]pyrazinedione core, followed by the introduction of the imidazole and nitro substituents.
This compound exhibits promising in vitro and in vivo activity as an AMPA receptor antagonist [, ]. It displays a Ki value of 0.14 µM for AMPA receptor binding, indicating high affinity [, ]. Additionally, it exhibits selectivity against the glycine site on NMDA receptors and demonstrates neuroprotective effects in a mouse model of sound-induced seizures [, ].
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2